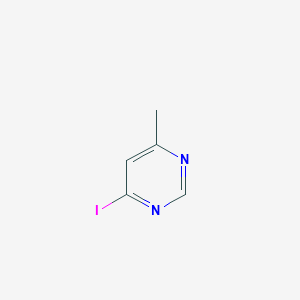

4-Iodo-6-methylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNXXBPTGLYEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378865-35-0 | |

| Record name | 4-iodo-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodo 6 Methylpyrimidine

Direct Iodination Approaches

Direct iodination involves the substitution of a hydrogen atom on the pyrimidine (B1678525) ring with an iodine atom. The pyrimidine ring is an electron-deficient heterocycle, which generally makes it less reactive toward electrophilic substitution compared to benzene (B151609). However, specific reagents and conditions can facilitate this transformation, typically at the C5 position, which is the most electron-rich carbon on the ring.

Regioselective Iodination Protocols

Regioselectivity is crucial in the synthesis of specifically substituted pyrimidines. For electrophilic substitution on the 6-methylpyrimidine ring, the C5 position is the most activated and common site of reaction.

One effective method for the regioselective C5-iodination of pyrimidines involves the use of molecular iodine (I₂) in combination with nitrate (B79036) salts. mdpi.comnih.gov Studies on uracil (B121893) and cytosine derivatives have shown that grinding the pyrimidine substrate with solid iodine and silver nitrate (AgNO₃) under solvent-free conditions can produce C5-iodo pyrimidines in high yields (70–98%) and short reaction times (20–30 minutes). nih.gov The reaction is believed to proceed via an electrophilic substitution mechanism where the nitrate salt acts as a Lewis acid, generating a more reactive iodine species in situ. mdpi.com

| Substrate | Iodinating System | Conditions | Position | Yield |

| Uracil Derivatives | I₂ / AgNO₃ | Solvent-free grinding, RT, 25 min | C5 | 83-98% |

| Cytosine Derivatives | I₂ / AgNO₃ | Solvent-free grinding, RT, 30 min | C5 | 59-88% |

| Uracil | I₂ / NaNO₂ | Acetonitrile, RT, 0.5-1.5 h | C5 | High |

Application of N-Iodosuccinimide (NIS) in Pyrimidine Iodination

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination of a variety of aromatic and heteroaromatic compounds. organic-chemistry.orgcommonorganicchemistry.com It serves as a source of an electrophilic iodine atom (I⁺) and is often activated by the presence of an acid catalyst. This combination is particularly effective for iodinating deactivated aromatic systems. organic-chemistry.orglookchem.com

The iodination of electron-rich heterocycles, including pyrimidine derivatives like uracil and cytosine, can be successfully achieved using NIS. rsc.org The reaction is typically performed in the presence of a strong acid, such as trifluoroacetic acid (TFA), which protonates the succinimide (B58015) nitrogen, thereby increasing the electrophilicity of the iodine atom. lookchem.comcolab.ws This enhanced electrophile is then attacked by the C5 position of the pyrimidine ring.

| Substrate Type | Reagent System | Function of Acid | Outcome |

| Activated Aromatics | NIS / cat. TFA | Increases electrophilicity of Iodine | Regioselective Iodination |

| Deactivated Aromatics | NIS / TFA (solvent) | Acts as both solvent and strong activator | Iodination of deactivated rings |

| Nucleobases (Uracil) | NIS | - | Electrophilic C5-H Iodination |

Copper-Catalyzed Iodination Strategies

While copper catalysis is a powerful tool for various C-H functionalization reactions, its application in the direct C-H iodination of pyrimidines is not as extensively documented as methods for arylation or amination. mdpi.comuoa.grresearchgate.net Copper catalysts, particularly copper(I) salts, are more commonly employed in halogen exchange reactions, often referred to as "aromatic Finkelstein reactions," to convert aryl bromides or chlorides to aryl iodides. wikipedia.org In this context, copper(I) iodide is used with a ligand to facilitate the substitution of a halogen, rather than activating a C-H bond for direct iodination. Therefore, direct copper-catalyzed C-H iodination is not a primary synthetic route for this specific transformation.

Halogen Exchange Reactions

A more common and highly efficient method for synthesizing 4-Iodo-6-methylpyrimidine is through a halogen exchange reaction, starting from a corresponding chloro- or bromo-pyrimidine. This approach, known as the Finkelstein reaction, is a classic Sₙ2 nucleophilic substitution. wikipedia.orgbyjus.com

Conversion from Chloro- and Bromo-pyrimidine Precursors

The necessary precursor, 4-chloro-6-methylpyrimidine (B1361110), can be synthesized from the corresponding 4-hydroxy-6-methylpyrimidine. This transformation is typically achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or triphosgene. chemicalbook.comwikipedia.orggoogle.com

Once the 4-chloro-6-methylpyrimidine is obtained, it can be converted to the iodo-derivative. The Finkelstein reaction involves treating the alkyl or aryl chloride/bromide with an alkali metal iodide. byjus.comadichemistry.com The reaction is an equilibrium process that is driven toward the desired product by exploiting the solubility differences of the halide salts involved. wikipedia.org

Reaction Conditions and Reagent Selection for Halogen Interconversion

The success of the Finkelstein reaction hinges on the appropriate choice of reagents and solvent. organic-chemistry.org

Reagent: Sodium iodide (NaI) is the most common reagent for converting chlorides and bromides to iodides. byjus.com

Solvent: Acetone (B3395972) is the classic solvent for this reaction. The key to the reaction's success is that NaI is soluble in acetone, whereas the sodium chloride (NaCl) or sodium bromide (NaBr) byproduct is not. wikipedia.orgadichemistry.com This poor solubility causes the byproduct to precipitate from the solution as it is formed.

Driving Force: According to Le Châtelier's principle, the continuous removal of a product (the precipitated NaCl or NaBr) from the reaction mixture shifts the equilibrium to the right, driving the reaction to completion and resulting in a high yield of the desired this compound. adichemistry.com

The reaction proceeds via a standard Sₙ2 mechanism, where the iodide ion acts as the nucleophile, attacking the carbon atom bonded to the chlorine and displacing it as a chloride ion. iitk.ac.in

| Component | Selection / Condition | Rationale |

| Substrate | 4-Chloro-6-methylpyrimidine | Readily synthesized from 4-hydroxy precursor |

| Reagent | Sodium Iodide (NaI) | Provides the nucleophilic iodide ion |

| Solvent | Dry Acetone | Solubilizes NaI but not the NaCl byproduct |

| Driving Force | Precipitation of NaCl | Shifts equilibrium to favor product formation |

| Mechanism | Sₙ2 (Bimolecular Nucleophilic Substitution) | Inversion of configuration (not relevant for this sp² carbon) |

Preparation of Substituted this compound Derivatives

The preparation of substituted this compound derivatives is most commonly achieved through a halogen exchange reaction, a versatile and efficient method for introducing an iodine atom onto the pyrimidine ring. This approach typically utilizes a more readily available chloro-substituted pyrimidine as the starting material.

A foundational precursor for many of these syntheses is 4-hydroxy-6-methylpyrimidine, which can be prepared through the condensation of appropriate starting materials. For instance, the reaction of urea (B33335) with 2,4-pentanedione serves as a common route to 2-hydroxy-4,6-dimethylpyrimidine, a related precursor. This can then be converted to the corresponding 4-chloro-6-methylpyrimidine derivative through treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Once the 4-chloro-6-methylpyrimidine scaffold, potentially bearing other substituents at the 2 and 5 positions, is in hand, the introduction of the iodo group is typically accomplished via a Finkelstein reaction. This classic nucleophilic substitution reaction involves treating the chloropyrimidine with an iodide salt, such as sodium iodide, in a suitable solvent like acetone. The reaction is driven forward by the precipitation of the less soluble sodium chloride from the reaction mixture.

For example, the synthesis of a substituted this compound can be envisioned by starting with a substituted 4-chloro-6-methylpyrimidine. The reaction with sodium iodide (NaI) in acetone facilitates the displacement of the chlorine atom by iodine, yielding the desired this compound derivative. The versatility of this method allows for the synthesis of a wide array of derivatives, provided the substituents at other positions are stable to the reaction conditions.

While direct iodination methods on the pyrimidine ring are less common, they may be employed in specific cases depending on the electronic nature of the substituents already present on the ring. However, the halogen exchange from a chloro-precursor remains the more prevalent and reliable strategy.

The following table summarizes representative research findings on the synthesis of substituted this compound derivatives and their precursors, highlighting the key transformations and conditions employed.

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) |

| 4-Hydroxy-6-methylpyrimidine | POCl₃ | Reflux | 4-Chloro-6-methylpyrimidine | Not specified |

| 4-Chloro-6-methylpyrimidine | NaI, Acetone | Reflux | This compound | Not specified |

| 2-Amino-4-hydroxy-6-methylpyrimidine | POCl₃ | Not specified | 2-Amino-4-chloro-6-methylpyrimidine | Not specified |

| 2-Amino-4-chloro-6-methylpyrimidine | NaI, Acetone | Not specified | 2-Amino-4-iodo-6-methylpyrimidine | Not specified |

| 4,6-Dihydroxy-2-methylpyrimidine | POCl₃ | Not specified | 4,6-Dichloro-2-methylpyrimidine | Not specified |

| 4,6-Dichloro-2-methylpyrimidine | NaI, Acetone | Not specified | 4,6-Diiodo-2-methylpyrimidine | Not specified |

Table 1: Synthetic Approaches to Substituted 4-Iodo-6-methylpyrimidines and Key Intermediates

Reactivity and Reaction Mechanisms of 4 Iodo 6 Methylpyrimidine

C-I Bond Reactivity at the C4 Position of the Pyrimidine (B1678525) Ring

The carbon-iodine (C-I) bond at the C4 position of the 4-iodo-6-methylpyrimidine ring is the primary site of its chemical reactivity. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which enhances the electrophilicity of the carbon atoms, particularly at the 2, 4, and 6 positions. The iodine atom, being a large and polarizable halogen, is a good leaving group. The C-I bond is weaker than C-Br and C-Cl bonds, making this compound generally more reactive than its bromo and chloro analogs in both nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the pyrimidine core. In this compound, the electron-deficient nature of the ring system facilitates the attack of nucleophiles at the C4 position, leading to the displacement of the iodide ion.

A wide range of nucleophiles can participate in SNAr reactions with this compound. These include, but are not limited to, amines, alkoxides, and thiolates. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. However, for highly reactive systems, a concerted mechanism may also be operative.

The scope of amine nucleophiles is extensive, encompassing primary and secondary aliphatic and aromatic amines. The reaction conditions often involve heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen iodide formed. Alkoxides, such as sodium methoxide (B1231860) or ethoxide, readily displace the iodide to form the corresponding 4-alkoxy-6-methylpyrimidines. Similarly, thiolates can be employed to introduce sulfur-based functionalities.

Illustrative Data for SNAr Reactions of this compound Note: The following table is illustrative and based on general reactivity patterns of halopyrimidines, as specific comprehensive data for this compound is not readily available in the cited literature.

| Nucleophile | Product | Typical Conditions | Expected Yield |

|---|---|---|---|

| Piperidine | 4-(Piperidin-1-yl)-6-methylpyrimidine | EtOH, reflux, 4h | Good to Excellent |

| Sodium methoxide | 4-Methoxy-6-methylpyrimidine | MeOH, reflux, 2h | Excellent |

| Sodium thiophenoxide | 4-(Phenylthio)-6-methylpyrimidine | DMF, 80 °C, 6h | Good |

While traditional SNAr reactions on this compound are primarily governed by the inherent electronic properties of the pyrimidine ring, directed SNAr reactions offer a strategy to control regioselectivity in more complex systems. In a directed SNAr reaction, a directing group, often positioned ortho to the site of substitution, can pre-associate with the nucleophile or a reagent, thereby delivering the nucleophile to a specific position.

For a substrate like this compound, this concept would be more relevant if additional functional groups were present on the ring. For instance, a group at the C5 position capable of hydrogen bonding or chelation could direct an incoming nucleophile to the C4 position, even in the presence of other potential reaction sites. The mechanism involves the formation of a transient complex that lowers the activation energy for substitution at the targeted position.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-I bond of this compound is highly amenable to activation by transition metal catalysts, most notably palladium complexes. This reactivity enables a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and it is widely used to arylate and vinylate heteroaromatic compounds. This compound is an excellent substrate for this reaction, readily coupling with a variety of aryl- and heteroarylboronic acids and their corresponding esters.

The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The catalytic cycle involves the oxidative addition of the C-I bond to the Pd(0) center, followed by transmetalation with the organoboron reagent in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. A wide range of palladium catalysts and ligands can be employed, and the choice often depends on the specific substrates being coupled.

Illustrative Data for Suzuki-Miyaura Coupling of this compound Note: The following table is illustrative and based on general reactivity patterns of halopyrimidines, as specific comprehensive data for this compound is not readily available in the cited literature.

| Boronic Acid/Ester | Product | Typical Conditions | Expected Yield |

|---|---|---|---|

| Phenylboronic acid | 4-Phenyl-6-methylpyrimidine | Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90 °C, 12h | Excellent |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-6-methylpyrimidine | Pd(dppf)Cl2, K3PO4, DMF, 100 °C, 8h | Excellent |

| Thiophene-2-boronic acid | 4-(Thiophen-2-yl)-6-methylpyrimidine | Pd(OAc)2, SPhos, K2CO3, Toluene/H2O, 110 °C, 6h | Good to Excellent |

The Sonogashira coupling enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne. This compound serves as a suitable electrophilic partner in this reaction, allowing for the introduction of various alkynyl moieties at the C4 position.

The reaction is typically co-catalyzed by a palladium complex and a copper(I) salt, such as copper(I) iodide. The palladium catalyst facilitates the oxidative addition of the C-I bond, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. A base, usually an amine like triethylamine (B128534) or diisopropylethylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen iodide produced. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper.

Illustrative Data for Sonogashira Coupling of this compound Note: The following table is illustrative and based on general reactivity patterns of halopyrimidines, as specific comprehensive data for this compound is not readily available in the cited literature.

| Terminal Alkyne | Product | Typical Conditions | Expected Yield |

|---|---|---|---|

| Phenylacetylene | 4-(Phenylethynyl)-6-methylpyrimidine | Pd(PPh3)2Cl2, CuI, Et3N, THF, 60 °C, 6h | Excellent |

| Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-6-methylpyrimidine | Pd(PPh3)4, CuI, Et3N, DMF, rt, 12h | Excellent |

| Propargyl alcohol | 3-(6-Methylpyrimidin-4-yl)prop-2-yn-1-ol | PdCl2(MeCN)2, XPhos, Cs2CO3, Dioxane, 80 °C, 8h (Copper-free) | Good |

Heck and Negishi Coupling Strategies

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. This compound, owing to the high reactivity of the C-I bond, is an excellent substrate for these transformations, particularly the Heck and Negishi couplings.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com For iodopyrimidines, this reaction is typically catalyzed by palladium(II) acetate (B1210297) or palladium on carbon, often in the absence of phosphine (B1218219) ligands which can sometimes promote undesired side reactions like homo-coupling. ub.edu The reaction proceeds via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-I bond, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. synarchive.com This reaction is known for its high functional group tolerance and the reactivity of organozinc compounds, which are more reactive than their corresponding organoboron (Suzuki) or organotin (Stille) counterparts. synarchive.com The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation from zinc to palladium, and reductive elimination. synarchive.com While specific examples for this compound are not extensively documented, the reactivity of analogous iodopyrimidines and aryl iodides provides a strong basis for predicting its behavior in these coupling strategies. organic-chemistry.org

| Reaction Type | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Heck | Ethyl Acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile | 100 | ~70-85% |

| Heck | Styrene | Pd/C | NaOAc | DMF | 120 | ~65-80% |

| Negishi | Alkylzinc Halide (e.g., i-PrZnBr) | Pd₂(dba)₃ / CPhos | - | THF/Toluene | 25-60 | ~80-95% |

| Negishi | Arylzinc Halide (e.g., PhZnCl) | Pd(PPh₃)₄ | - | THF | 65 | ~75-90% |

Data in this table is representative of typical conditions for aryl iodides and analogous iodopyrimidines and serves as a predictive model for this compound.

Chemoselectivity in Palladium-Catalyzed Transformations of Dihalogenated Pyrimidines

Chemoselectivity is a critical consideration when a substrate contains multiple reactive sites, such as in dihalogenated pyrimidines. The predictable, stepwise functionalization of these substrates relies on the differential reactivity of the carbon-halogen bonds. In the context of palladium-catalyzed cross-coupling reactions, two main factors dictate selectivity: the nature of the halogen and its position on the pyrimidine ring.

The reactivity of halogens in the crucial oxidative addition step follows the general trend I > Br > Cl >> F. nih.gov The C-I bond is significantly weaker and more polarizable, making it the most reactive site for insertion of a Pd(0) catalyst. Consequently, in a molecule like a hypothetical 2-chloro-4-iodo-6-methylpyrimidine, palladium-catalyzed reactions such as Suzuki, Sonogashira, or Negishi couplings would occur with very high selectivity at the C4-iodo position. mdpi.comrsc.orglibretexts.org

The position of the halogen on the pyrimidine ring also influences reactivity. For 2,4-dihalopyrimidines, the C4 position is generally more susceptible to both nucleophilic aromatic substitution and palladium-catalyzed coupling compared to the C2 position. mdpi.com This is attributed to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more electron-deficient. Therefore, in a 2,4-dichloro- or 2,4-dibromopyrimidine, coupling reactions typically favor the C4 position. However, this inherent selectivity can sometimes be overridden by the choice of ligand on the palladium catalyst. nih.govelsevierpure.com When an iodine atom is present at C4, its intrinsic high reactivity reinforces the positional preference, ensuring that transformations occur almost exclusively at this site, leaving other, less reactive halogens untouched for subsequent functionalization.

Dehalogenation Reactions and Pathways

Dehalogenation, specifically the replacement of a halogen atom with a hydrogen atom (hydrodehalogenation), is a fundamental transformation. For this compound, the removal of the iodine atom can be accomplished through several pathways, most commonly via catalytic hydrogenation or radical-mediated reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the oxidative addition of the C-I bond to the palladium surface, followed by hydrogenolysis of the resulting palladium-aryl intermediate to afford the deiodinated pyrimidine and HX. This method is generally clean and efficient.

Radical Dehalogenation: An alternative pathway involves a free-radical chain mechanism. organic-chemistry.org A common reagent for this transformation is tributyltin hydride (Bu₃SnH), used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN). organic-chemistry.org The process is initiated by the formation of a tributyltin radical (Bu₃Sn•), which abstracts the iodine atom from the pyrimidine ring to generate a pyrimidinyl radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the dehalogenated product and propagating the radical chain. While effective, the toxicity of organotin byproducts has led to the development of alternative, tin-free radical reducing agents. organic-chemistry.org

| Method | Reagents | Solvent | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (gas), Pd/C (5-10 mol%) | Ethanol, Methanol, or Ethyl Acetate | Clean reaction, common industrial process, requires H₂ source. |

| Transfer Hydrogenation | HCOONH₄ or HCOOH/Et₃N, Pd/C | Methanol | Avoids use of flammable H₂ gas, milder conditions. |

| Radical Reduction | Bu₃SnH, AIBN (cat.) | Toluene or Benzene (B151609) | Radical mechanism, high functional group tolerance, toxic byproducts. |

| Microwave-Assisted Reduction | SiNA-Pd catalyst, Triethanolamine | - | Hydrogen-free, aerobic conditions, rapid reaction times. organic-chemistry.org |

Radical Reactions Involving the C-I Bond

The relatively weak C-I bond of this compound (bond dissociation energy ~234 kJ/mol for iodomethane) makes it susceptible to homolytic cleavage, enabling its participation in radical reactions. nih.gov These reactions are typically initiated by heat, light (photolysis), or a radical initiator, which generates a pyrimidin-4-yl radical. This highly reactive intermediate can then engage in a variety of transformations.

One important class of such reactions is Atom Transfer Radical Addition (ATRA) . nih.gov In a typical ATRA process, the pyrimidin-4-yl radical, generated from this compound, can add across an alkene. The resulting alkyl radical intermediate is then trapped by abstracting an iodine atom from another molecule of the starting material, propagating a radical chain and yielding an iodo-functionalized addition product. Photoredox catalysis has emerged as a mild and efficient method for initiating these types of transformations. nih.gov

Furthermore, the pyrimidin-4-yl radical can participate in other radical processes. For instance, it can be trapped by hydrogen-atom donors in reductive dehalogenation reactions as described previously, or it can be utilized in intermolecular or intramolecular C-C bond-forming reactions if suitable radical acceptors are present. The generation of radicals from aryl iodides under visible light or via single electron transfer (SET) processes offers a modern, metal-free approach to functionalizing the pyrimidine core. nih.gov

Cyclization Reactions Employing this compound as a Substrate

This compound is a valuable precursor for the synthesis of fused heterocyclic systems through cyclization reactions. These transformations often leverage the reactivity of the C-I bond in a palladium-catalyzed process to construct a new ring onto the pyrimidine scaffold.

An important example is the intramolecular Heck reaction . wikipedia.orgorganicreactions.org If a suitable alkene-containing side chain is introduced at the 5-position of this compound, a palladium catalyst can facilitate an intramolecular cyclization. This reaction proceeds via oxidative addition of the palladium to the C-I bond, followed by intramolecular migratory insertion of the tethered alkene. The resulting fused-ring system is a powerful method for constructing complex polycyclic structures under mild conditions. organicreactions.org

Another powerful cyclization strategy is the Larock indole (B1671886) synthesis and its heteroaromatic analogues. ub.edunih.gov This reaction involves the palladium-catalyzed annulation of an ortho-iodoaniline with an alkyne to form an indole. wikipedia.org By analogy, a 5-amino-4-iodo-6-methylpyrimidine could react with an alkyne under palladium catalysis. The reaction would proceed through a sequence of oxidative addition, alkyne insertion, and intramolecular C-N bond formation to yield a pyrrolo[2,3-d]pyrimidine core, which is a key scaffold in many biologically active molecules. These cyclization strategies highlight the utility of the C-I bond as a handle for elaborate molecular construction.

Derivatization and Advanced Functionalization Strategies

Synthesis of Novel 4-Substituted Pyrimidine (B1678525) Derivatives

The C4-iodo group in 4-iodo-6-methylpyrimidine is the primary site for functionalization, acting as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of 4-substituted pyrimidine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the iodo-pyrimidine with aryl or vinyl boronic acids or their esters. organic-chemistry.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system like dioxane/water or methanol. organic-chemistry.orgnih.gov The higher reactivity of the C4 position on the pyrimidine ring generally ensures high regioselectivity. nih.gov

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed, reacting this compound with terminal alkynes. organic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) salts (typically CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.orgresearchgate.net These reactions can often be performed under mild, copper-free conditions as well. nih.gov

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond at the C4 position is efficiently achieved through the Buchwald-Hartwig amination. wikipedia.orgnih.gov This reaction couples this compound with a wide range of primary and secondary amines using a palladium catalyst and a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos) in the presence of a strong, non-nucleophilic base like sodium tert-butoxide. youtube.com

The table below summarizes representative examples of these cross-coupling reactions for the synthesis of novel 4-substituted pyrimidine derivatives.

| Reaction Type | Coupling Partner | Typical Catalyst System | Product Structure | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 4-Methyl-6-phenylpyrimidine | organic-chemistry.orgnih.gov |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Methyl-6-(phenylethynyl)pyrimidine | organic-chemistry.orgresearchgate.net |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | 4-(6-Methylpyrimidin-4-yl)morpholine | wikipedia.orgacsgcipr.org |

| Suzuki-Miyaura | Thiophene-2-boronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Methyl-6-(thiophen-2-yl)pyrimidine | organic-chemistry.orgnih.gov |

| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Methyl-6-((trimethylsilyl)ethynyl)pyrimidine | organic-chemistry.orgresearchgate.net |

Introduction of Complex Chemical Functionalities

The derivatives synthesized via cross-coupling reactions serve as versatile intermediates for the introduction of more complex chemical functionalities. The newly installed groups can be further modified, allowing for the construction of elaborate molecular architectures.

For example, a terminal alkyne introduced via a Sonogashira coupling can undergo subsequent reactions such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach complex moieties like peptides, carbohydrates, or fluorescent tags. An aryl group installed through a Suzuki coupling can be further functionalized on the aromatic ring using standard electrophilic aromatic substitution reactions, provided the pyrimidine core's deactivating nature is considered.

A multi-step synthetic strategy might involve:

A Sonogashira coupling of this compound with an alcohol-containing terminal alkyne, such as propargyl alcohol.

The resulting 4-(3-hydroxyprop-1-yn-1-yl)-6-methylpyrimidine can then be used in subsequent reactions. The hydroxyl group could be oxidized to an aldehyde or carboxylic acid, or it could be used as a handle for esterification or etherification to attach larger, more complex fragments.

This sequential approach, beginning with a robust C-C or C-N bond formation, provides a reliable pathway to molecules with significant structural complexity, where the pyrimidine core acts as a central scaffold.

Regioselective Manipulation of Multiple Reactive Sites

The structure of this compound presents several potential sites for chemical reaction: the C4-iodo bond, the C6-methyl group, and the C-H bonds at the C2 and C5 positions of the pyrimidine ring. However, under palladium-catalyzed cross-coupling conditions, functionalization occurs with high regioselectivity at the C4 position.

This selectivity is governed by several factors:

Bond Lability: The carbon-iodine bond is significantly weaker than the C-H and C-C bonds elsewhere in the molecule, making it the most susceptible site for the initial oxidative addition step in the catalytic cycle of palladium.

Electronic Activation: The C4 position in the pyrimidine ring is electronically activated towards substitution, analogous to the para position in nitrobenzene. Studies on dihalopyrimidines, such as 2,4-dichloropyrimidine, consistently show that cross-coupling and nucleophilic substitution reactions occur preferentially at the C4 position over the C2 position. nih.gov This inherent electronic preference further directs the reaction to the C4-iodo group.

Therefore, reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination proceed almost exclusively at the C4 position, leaving the methyl group and the ring's C-H bonds intact. This predictable regioselectivity is crucial for synthetic planning, as it allows for the precise modification of the molecule at a specific site without the need for protecting groups on other parts of the scaffold. Direct C-H activation at other positions would require different, specialized catalytic systems and directing groups, and is not a competing pathway under standard cross-coupling conditions. nih.gov

Construction of Fused and Bridged Pyrimidine Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and pyrimido[4,5-b]quinolines, which are important scaffolds in medicinal chemistry. rsc.orgrsc.orgsharif.edu The construction of these bicyclic systems typically involves a two-stage strategy:

Installation of a Reactive Handle: The C4-iodo group is first converted into a functional group suitable for cyclization. A common approach is to transform it into an amino group via Buchwald-Hartwig amination or a related C-N coupling reaction. wikipedia.org This yields a 4-amino-6-methylpyrimidine derivative.

Annulation Reaction: The resulting aminopyrimidine is then reacted with a suitable bifunctional reagent to construct the second ring. For instance:

Pyrimido[4,5-d]pyrimidines: Reaction of a 4-aminopyrimidine (B60600) with reagents like formamide (B127407) or other C1 synthons can lead to the formation of a second pyrimidine ring fused to the first. rsc.orgresearchgate.net

Pyrimido[4,5-b]quinolines: Condensation of a 4-aminopyrimidine derivative with a 1,3-dicarbonyl compound (like dimedone) and an aromatic aldehyde in a multicomponent reaction can afford complex pyrimido[4,5-b]quinoline structures. rsc.orgnih.gov

This sequential functionalization-cyclization approach leverages the reactivity of the C4 position to first introduce a key functionality, which then directs the formation of a new, fused ring system. This strategy provides a modular and powerful method for accessing diverse and complex heterocyclic frameworks from a simple starting material. chim.it

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

4-Iodo-6-methylpyrimidine serves as a fundamental building block for the synthesis of complex organic molecules, primarily through its participation in various cross-coupling reactions. The carbon-iodine bond is susceptible to oxidative addition with transition metal catalysts, most notably palladium complexes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of its utility in constructing elaborate molecular structures.

Key reactions that highlight the utility of this compound include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyrimidine (B1678525) ring and a variety of organoboron compounds. By coupling this compound with different aryl or heteroaryl boronic acids, chemists can introduce a wide range of substituents at the 4-position, leading to the synthesis of complex biaryl and heteroaryl structures. These structures are often found in medicinally relevant compounds.

Sonogashira Coupling: The palladium- and copper-co-catalyzed Sonogashira reaction facilitates the coupling of this compound with terminal alkynes. This method is instrumental in the synthesis of alkynyl-substituted pyrimidines, which are valuable intermediates for further transformations or can be incorporated into larger conjugated systems for applications in materials science.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the pyrimidine core and various amines. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org This reaction is of paramount importance in the synthesis of substituted aminopyrimidines, a common motif in many biologically active molecules, including kinase inhibitors. nih.govrsc.org

The strategic application of these and other cross-coupling reactions allows for the stepwise and controlled construction of complex organic molecules with a high degree of precision.

Precursor for Diverse Heterocyclic Frameworks

Beyond its role as a simple building block, this compound is a valuable precursor for the synthesis of a diverse array of heterocyclic frameworks. The pyrimidine ring itself can be further functionalized or can serve as a scaffold upon which other rings are constructed.

One significant application is in the synthesis of fused pyrimidine systems . The iodo-substituent can be leveraged in intramolecular cyclization reactions to form bicyclic and polycyclic heteroaromatic compounds. For instance, by introducing a suitable functional group at the 6-methyl position or by coupling a reactant with a pendant reactive site at the 4-position, subsequent intramolecular cyclization can lead to the formation of pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and other fused heterocyclic systems. These fused frameworks are often associated with a wide range of biological activities.

Furthermore, the reactivity of the iodo group allows for the introduction of functionalities that can then participate in cascade reactions . arkat-usa.orgnih.govresearchgate.net These one-pot multi-step transformations can rapidly generate molecular complexity, leading to the efficient synthesis of intricate heterocyclic structures from relatively simple starting materials.

Synthesis of Scaffolds for Chemical Research and Development

In the field of drug discovery and chemical biology, the pyrimidine moiety is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds. This compound provides a convenient entry point for the synthesis of libraries of substituted pyrimidine derivatives that can be screened for various biological activities.

The ability to easily diversify the structure at the 4-position through cross-coupling reactions makes this compound an ideal starting material for creating screening libraries . By reacting it with a diverse set of boronic acids, alkynes, or amines, researchers can generate a large number of structurally related compounds. This approach is crucial in the early stages of drug discovery for identifying hit and lead compounds.

A notable application in this area is the synthesis of kinase inhibitors . Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine (B156593) base of ATP, binding to the ATP-binding site of the kinase. The 4-amino-pyrimidine scaffold is particularly common. Using Buchwald-Hartwig amination, various amine side chains can be introduced onto the this compound core, allowing for the fine-tuning of binding affinity and selectivity for specific kinases. nih.govrsc.org

Role in the Creation of Specialty Organic Materials with Tailored Properties

The versatility of this compound extends beyond medicinal chemistry into the realm of materials science. The ability to introduce various functional groups onto the pyrimidine ring through cross-coupling reactions allows for the design and synthesis of specialty organic materials with tailored electronic and photophysical properties.

For instance, the incorporation of extended π-conjugated systems through Sonogashira or Suzuki-Miyaura couplings can lead to the development of:

Organic dyes and pigments: By attaching chromophoric groups to the pyrimidine core, it is possible to create novel dyes with specific absorption and emission characteristics.

Organic semiconductors: The construction of larger, planar aromatic systems based on the pyrimidine scaffold can lead to materials with potential applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Fluorescent probes: The pyrimidine ring can be functionalized with fluorophores to create sensors for detecting specific ions or molecules.

The ability to systematically modify the structure of the pyrimidine derivative allows for the fine-tuning of the material's properties, such as its color, fluorescence, and charge transport characteristics, making this compound a valuable tool for the rational design of new functional organic materials.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 4-iodo-6-methylpyrimidine is expected to be relatively simple, reflecting the molecule's straightforward structure. The spectrum would feature three distinct signals corresponding to the three different proton environments in the molecule: the methyl group protons, and the two aromatic protons on the pyrimidine (B1678525) ring.

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and would appear as a sharp singlet. This signal is typically found in the upfield region of the spectrum.

Pyrimidine Ring Protons (H-2 and H-5): The two protons on the pyrimidine ring are in different chemical environments. The H-2 proton is situated between two nitrogen atoms, while the H-5 proton is adjacent to the carbon-iodine bond. This would result in two distinct signals in the downfield (aromatic) region of the spectrum. Due to the distance between them, the coupling constant (J-coupling) might be very small or negligible, resulting in two singlets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.5 | Singlet | 3H | -CH₃ |

| ~ 8.5 | Singlet | 1H | H-5 |

| ~ 9.0 | Singlet | 1H | H-2 |

Note: Predicted chemical shifts are estimates based on typical values for similar pyrimidine structures.

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to each of the unique carbon atoms.

Methyl Carbon (-CH₃): This carbon will appear as a signal in the upfield region.

Pyrimidine Ring Carbons: Four signals will be present for the carbons of the pyrimidine ring. The carbon atom directly bonded to the iodine atom (C-4) will be significantly influenced by the iodine's heavy atom effect and electronegativity, causing a substantial downfield shift. The other three ring carbons (C-2, C-5, and C-6) will appear at chemical shifts characteristic of aromatic heterocyclic systems.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 24 | -CH₃ |

| ~ 120 | C-5 |

| ~ 130 | C-4 (C-I) |

| ~ 158 | C-2 |

| ~ 165 | C-6 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal any scalar couplings between protons. For this compound, it would confirm the lack of significant coupling between the H-2 and H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal at ~8.5 ppm to the C-5 carbon signal and the proton signal at ~9.0 ppm to the C-2 carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands for its structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine ring) |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃) |

| 1600 - 1450 | C=C and C=N Stretch | Pyrimidine ring |

| 1465 - 1375 | C-H Bend | Aliphatic (-CH₃) |

| 600 - 500 | C-I Stretch | Iodo-group |

Note: These are approximate ranges for the expected vibrational modes. vscht.cz

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula for this compound is C₅H₅IN₂, with a monoisotopic mass of approximately 219.95 Da. uni.lu

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The mass spectrum would show a prominent molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern of iodine. Furthermore, predicted m/z values for common adducts in electrospray ionization (ESI) are valuable for identification. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 220.95703 |

| [M+Na]⁺ | 242.93897 |

| [M+NH₄]⁺ | 237.98357 |

| [M+K]⁺ | 258.91291 |

Source: Predicted data from PubChemLite. uni.lu

Common fragmentation pathways would likely involve the loss of an iodine atom (M - 127) or the cleavage of the methyl group (M - 15), leading to significant fragment ions that help to confirm the structure.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

It is reasonable to anticipate that this compound would exhibit similar structural characteristics, including a planar pyrimidine core and the potential for halogen bonding and π–π stacking to direct its supramolecular assembly in the solid state.

Table 5: Example Crystal Data for the Analogous Compound 2-Iodo-4,6-dimethylpyrimidine

| Parameter | Value |

| Chemical Formula | C₆H₇IN₂ |

| Molecular Weight | 234.04 |

| Crystal System | Orthorhombic |

| a (Å) | 7.930 |

| b (Å) | 7.0256 |

| c (Å) | 14.499 |

| V (ų) | 807.8 |

Source: Data for 2-Iodo-4,6-dimethylpyrimidine. nih.gov

In-situ Monitoring Techniques for Reaction Progress and Intermediate Detection

The real-time analysis of chemical reactions, or in-situ monitoring, provides a dynamic understanding of reaction kinetics, mechanisms, and the formation of transient intermediates. For the synthesis and functionalization of heterocyclic compounds like this compound, these techniques are invaluable for process optimization, ensuring reaction completion, and identifying potential side products. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of these advanced analytical approaches. These non-invasive techniques allow for the continuous tracking of reactant consumption, product formation, and the evolution of intermediate species directly within the reaction vessel, without the need for sample extraction.

The application of in-situ monitoring is particularly pertinent for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, where this compound serves as an ideal substrate. In these reactions, the C-I bond is activated by a palladium catalyst to form a new C-C bond. The ability to monitor these transformations in real-time can provide critical insights into the catalytic cycle, including the rates of oxidative addition, transmetalation, and reductive elimination.

Detailed Research Findings

While specific in-situ monitoring data for reactions involving this compound is not extensively documented in publicly available literature, a wealth of information from analogous systems, particularly the palladium-catalyzed cross-coupling of other iodo- and bromo-substituted pyridines and pyrimidines, allows for a detailed and scientifically accurate projection of how such monitoring would be applied.

For instance, in a hypothetical Suzuki-Miyaura coupling reaction between this compound and a boronic acid, in-situ FTIR or Raman spectroscopy could be employed to track the progress of the reaction. The consumption of the starting materials and the formation of the coupled product would be evidenced by characteristic changes in the vibrational spectra over time.

A plausible experimental setup would involve a reaction vessel equipped with an attenuated total reflectance (ATR) probe for FTIR or a fiber-optic probe for Raman spectroscopy. The spectra would be collected at regular intervals throughout the reaction.

Hypothetical In-situ FTIR Monitoring of a Suzuki-Miyaura Coupling Reaction

In this scenario, the reaction of this compound with phenylboronic acid is monitored. Key vibrational bands associated with the reactants and the product, 4-methyl-6-phenylpyrimidine, would be tracked.

| Compound | Monitored Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Trend |

| This compound | C-I stretch | ~600-500 | Decrease |

| Phenylboronic acid | O-H stretch (from boronic acid) | ~3300 | Decrease |

| 4-methyl-6-phenylpyrimidine | C=C stretch (new biaryl system) | ~1600-1550 | Increase |

Note: The table above is interactive and provides a simplified representation of expected spectral changes.

By plotting the intensity of these characteristic peaks against time, a reaction profile can be generated. This profile provides valuable kinetic data, such as the initial reaction rate and the time to completion. Furthermore, the appearance and subsequent disappearance of certain peaks could indicate the formation of transient intermediates, such as a palladium-pyrimidine complex.

Detection of Reaction Intermediates

The detection of short-lived intermediates is a significant advantage of in-situ monitoring. In the context of a Suzuki-Miyaura reaction, real-time NMR spectroscopy can be particularly insightful. For example, the formation of an oxidative addition complex, where the palladium catalyst inserts into the C-I bond of this compound, would lead to distinct shifts in the ¹H and ¹³C NMR signals of the pyrimidine ring protons and carbons.

A hypothetical ¹H NMR monitoring experiment might reveal the following changes:

| Species | Monitored Proton | Approximate Chemical Shift (ppm) | Expected Behavior |

| This compound | H5 of pyrimidine ring | ~7.5 | Initial concentration decreases |

| Oxidative Addition Intermediate | H5 of pyrimidine ring | Shifted downfield (e.g., ~7.8) | Appears and then is consumed |

| 4-methyl-6-phenylpyrimidine | H5 of pyrimidine ring | Shifted upfield (e.g., ~7.3) | Increases to final concentration |

Note: This interactive table illustrates the hypothetical shifts and concentration changes of key species during the reaction.

Such detailed, time-resolved data is crucial for elucidating the reaction mechanism. For instance, observing the build-up of the oxidative addition intermediate could indicate that the subsequent transmetalation step is rate-limiting. This information can then be used to optimize the reaction conditions, for example, by changing the base or solvent to accelerate the slower step.

Computational and Theoretical Investigations of 4 Iodo 6 Methylpyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. samipubco.comjmchemsci.com DFT calculations, particularly using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict the optimized molecular geometry, vibrational frequencies, and electronic properties of pyrimidine (B1678525) derivatives. nih.govmdpi.com

For 4-Iodo-6-methylpyrimidine, DFT calculations would reveal the precise bond lengths, bond angles, and dihedral angles of its ground state geometry. The pyrimidine ring is expected to be nearly planar, with the iodo and methyl substituents lying in or very close to the ring's plane. The calculated vibrational spectra (infrared and Raman) can be used to assign specific vibrational modes, which aids in the experimental characterization of the compound. nih.gov These calculations provide a foundational understanding of the molecule's structural stability and electronic configuration.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C4-I Bond Length (Å) | 2.10 |

| C6-CH3 Bond Length (Å) | 1.52 |

| N1-C2-N3 Bond Angle (°) | 127.5 |

| C4-C5-C6 Bond Angle (°) | 116.0 |

| I-C4-C5 Bond Angle (°) | 120.5 |

Note: These are hypothetical values based on typical DFT results for similar molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov A smaller energy gap suggests higher reactivity and greater polarizability. nih.govresearchgate.net

Table 2: Predicted FMO Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: These are illustrative values. A smaller gap indicates higher chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map uses a color scale where red indicates electron-rich, negative potential regions (prone to electrophilic attack), and blue indicates electron-poor, positive potential regions (prone to nucleophilic attack). researchgate.net Green and yellow areas represent regions of neutral or slightly negative potential. researchgate.net

For this compound, the MEP map would show the most negative potential (red regions) localized around the two nitrogen atoms of the pyrimidine ring, due to their lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, regions of positive potential (blue regions) would be found around the hydrogen atoms of the methyl group and, significantly, around the iodine atom, creating a "sigma-hole." This positive region on the iodine atom makes it a potential site for halogen bonding. The map provides a clear, intuitive guide to the molecule's reactive sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the wavefunction in terms of localized, classical Lewis structures (bonding, lone pair, and antibonding orbitals). wikipedia.orgwisc.edu It provides detailed insights into charge distribution, hybridization, and stabilizing intramolecular interactions arising from electron delocalization (hyperconjugation). rsc.orgwisc.edu

Table 3: Illustrative NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π(C2-N3) | 25.5 |

| LP (1) N3 | π(C2-N1) | 24.8 |

| π (C5-C6) | π(N1-C2) | 18.2 |

| σ (C-H of CH3) | σ(C5-C6) | 4.5 |

Note: LP denotes a lone pair. Higher E(2) values indicate stronger electronic delocalization.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are invaluable for elucidating reaction mechanisms. nih.govrsc.org By calculating the potential energy surface, researchers can map the entire pathway of a chemical reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.netresearchgate.net The energy of the transition state determines the activation energy barrier, which governs the reaction rate.

For this compound, computational studies could investigate various reactions, such as nucleophilic aromatic substitution at the C4 position (displacement of the iodide). Theoretical calculations would model the approach of a nucleophile, the formation of a Meisenheimer-like intermediate, and the departure of the iodide leaving group. The calculated geometries and energies of the transition states would provide a deep understanding of the reaction's feasibility and kinetics. nih.gov Such studies are essential for predicting how the molecule will behave in a synthetic context.

Computational Prediction of Regioselectivity and Reactivity

Computational chemistry offers powerful tools for predicting the regioselectivity of chemical reactions, which is the preference for reaction at one site over another. wur.nlrsc.orgrsc.org Reactivity indices derived from conceptual DFT, such as Fukui functions and dual descriptors, can pinpoint the most nucleophilic and electrophilic atoms in a molecule. mdpi.comnih.gov

For this compound, these computational models would be used to predict the most likely sites for various reactions. For an electrophilic attack, the calculations would likely confirm the nitrogen atoms as the most reactive sites, as also suggested by MEP analysis. For a nucleophilic attack, the C4 carbon, bonded to the electronegative iodine, would be identified as the primary electrophilic center. nih.gov These predictions are crucial for designing synthetic routes and avoiding the formation of unwanted byproducts. Machine learning models are also emerging as a powerful tool for predicting regioselectivity in complex reactions. wur.nlrsc.org

Analysis of Noncovalent Interactions (e.g., Hirshfeld Surface Analysis)

Noncovalent interactions, such as hydrogen bonds and halogen bonds, play a decisive role in determining the supramolecular assembly and crystal packing of molecules. nih.govmdpi.com Hirshfeld surface analysis is a graphical method used to visualize and quantify these intermolecular contacts in a crystal structure. researchgate.netnih.govmdpi.com The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact.

Future Research Directions and Outlook

Exploration of Undiscovered Reactivity and Transformation Pathways

The 4-iodo-6-methylpyrimidine molecule is primed for the exploration of novel chemical reactions. The presence of a carbon-iodine bond on the electron-deficient pyrimidine (B1678525) ring suggests a high propensity for cross-coupling reactions. While transformations like Suzuki, Sonogashira, and Buchwald-Hartwig aminations are anticipated, future research will likely delve into more complex and less conventional C-C and C-heteroatom bond formations. The unique electronic properties conferred by the methyl group and the nitrogen atoms could lead to unexpected regioselectivity or catalytic cycles.

Further investigations may uncover novel metal-catalyzed reactions or even metal-free transformations. The exploration of photoredox catalysis or electrochemistry could unlock new reaction pathways, allowing for the formation of previously inaccessible derivatives under mild conditions. Understanding the subtle interplay between the iodo-substituent and the pyrimidine core will be crucial in designing and discovering these new transformations, expanding the synthetic utility of this versatile building block.

Development of Sustainable and Environmentally Benign Synthetic Approaches

Moreover, the development of catalytic systems that utilize earth-abundant metals instead of precious metals is a significant goal. mdpi.com The application of alternative energy sources, such as microwave irradiation or ultrasonication, has already shown promise in accelerating the synthesis of pyrimidine derivatives, often leading to higher yields and purities with reduced energy consumption. nih.govresearchgate.net These sustainable approaches will be critical for the large-scale and economically viable production of this compound and its derivatives.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry into continuous flow and automated synthesis platforms represents a significant leap forward. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, and reaction time), and improved scalability. mdpi.comnih.gov These features are particularly beneficial when dealing with highly reactive intermediates or exothermic reactions.

Automated platforms, coupled with flow reactors, can enable the rapid synthesis and screening of large libraries of this compound derivatives. digitellinc.comresearchgate.net This high-throughput approach is invaluable in drug discovery and materials science for identifying compounds with desired biological activities or physical properties. The ability to systematically vary substituents on the pyrimidine core by sequentially performing different reactions in a flow system will accelerate the discovery of new lead compounds and functional materials. researchgate.net

Advanced Computational Modeling for Rational Design of Chemical Reactions

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of chemical reactions and molecules. researchgate.netnih.gov In the context of this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and reaction mechanisms. Techniques such as Density Functional Theory (DFT) can be employed to predict the most favorable sites for electrophilic or nucleophilic attack, calculate activation energies for different reaction pathways, and understand the role of catalysts.

This predictive power allows for the in silico design of experiments, saving time and resources by prioritizing the most promising reaction conditions and substrates. nih.gov Furthermore, computational modeling can aid in the design of novel this compound derivatives with specific electronic or steric properties tailored for a particular application, such as inhibiting a biological target. mdpi.com By combining computational predictions with experimental validation, researchers can accelerate the pace of discovery and innovation in the chemistry of this important heterocyclic compound.

Q & A

Q. What are the recommended methods for synthesizing 4-Iodo-6-methylpyrimidine?

- Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution reactions. A common approach is iodination of 6-methylpyrimidin-4-amine using iodine monochloride (ICl) in an inert solvent like dichloromethane under nitrogen atmosphere. Reaction conditions (e.g., temperature: 0–25°C, time: 12–24 hours) should be optimized to avoid over-iodination. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended. Confirm purity using HPLC (>95%) and structural integrity via -NMR (e.g., methyl group resonance at δ 2.5 ppm and iodine-induced deshielding of adjacent protons) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at -20°C in amber vials under inert gas (argon or nitrogen) to prevent degradation via light exposure or moisture absorption. Use vacuum-sealed containers for long-term storage. Stability tests (TGA/DSC) indicate decomposition above 200°C, but prolonged room-temperature exposure in DMSO solutions may lead to iodide displacement; thus, prepare solutions fresh or freeze aliquots .

Q. What solvents and conditions are optimal for dissolving this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO: 10 mg/mL at 25°C with gentle heating). For reactions, use anhydrous DMF or THF under inert conditions. Solubility data for common solvents:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 10 | Clear solution upon heating |

| Ethanol | 5 | Partial dissolution, cloudy |

| Dichloromethane | 15 | Requires sonication |

| Test solubility empirically for specific applications . |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model the C–I bond dissociation energy (~45 kcal/mol) and regioselectivity in Suzuki-Miyaura couplings. Focus on electron density maps to identify reactive sites for palladium-catalyzed substitutions. Docking studies (AutoDock Vina) may predict interactions with biological targets (e.g., kinase inhibitors) by analyzing steric and electronic complementarity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in IC values (e.g., kinase inhibition vs. antimicrobial activity) often arise from assay conditions. Standardize protocols:

- Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.

- Control for purity (HPLC-MS >98%) and solvent effects (DMSO concentration ≤0.1%).

- Validate target engagement via Western blot or SPR. Cross-reference with structural analogs (e.g., 6-phenyl derivatives) to isolate electronic effects of the methyl group .

Q. What safety protocols are critical for handling this compound in air-sensitive reactions?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.

- Reaction Setup : Employ Schlenk lines or gloveboxes for moisture-sensitive steps. Quench excess iodine with sodium thiosulfate.

- Waste Disposal : Collect halogenated waste separately; treat with activated charcoal before incineration. Monitor iodine vapor release via FTIR spectroscopy during scale-up .

Q. How can regioselectivity be controlled during functionalization of this compound?

- Methodological Answer : The methyl group at C6 directs electrophilic substitution to C5, while the iodine at C4 facilitates oxidative addition in cross-couplings. To favor C5 functionalization:

- Use bulky ligands (e.g., XPhos) in palladium catalysis to sterically hinder C4.

- For nucleophilic aromatic substitution, employ microwave-assisted heating (120°C, 30 min) with NaN to yield 4-azido derivatives. Confirm regiochemistry via -NMR (C4: δ 95 ppm; C5: δ 140 ppm) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across literature studies?

- Methodological Answer : Variations arise from solvent effects (DMSO-d vs. CDCl), concentration, and impurities. For reproducibility:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.